D-Campholic acid
CAS No.: 464-88-0
Cat. No.: VC16041727
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 464-88-0 |
---|---|
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | 1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) |
Standard InChI Key | JDFOIACPOPEQLS-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C1(C)C)(C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
D-Campholic acid ((1R,3S)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid) features a bicyclic framework comprising a cyclopentane ring fused with a methyl-substituted carboxyl group. X-ray crystallographic analyses confirm the trans-configuration of its chiral centers at positions 1 and 3, with absolute configurations designated as (1R,3S) . The molecule's puckered cyclopentane ring creates distinct axial and equatorial orientations for its methyl substituents, contributing to its stereochemical rigidity .
Physicochemical Properties
Experimental data from multiple sources reveal consistent physicochemical profiles:
The compound's limited aqueous solubility contrasts with its high solubility in polar organic solvents (ethanol: 50%, methanol: 5%, DMSO: slight) . This amphiphilic character facilitates its use in both aqueous and organic phase reactions.
Synthetic Methodologies
Oxidation of Camphor
The primary industrial synthesis involves nitric acid-mediated oxidation of (+)-camphor. A optimized protocol involves:
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Dissolving camphor (1 mol) in glacial acetic acid (500 mL) at 0–5°C
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Gradual addition of 65% nitric acid (1.2 mol equivalents) over 4 hours
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Maintaining reaction temperature below 10°C to prevent decarboxylation
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Neutralization with NaOH to pH 7.5 followed by acid precipitation
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Recrystallization from ethanol/water (1:3) yields 72–78% pure product.
Critical parameters include strict temperature control (<15°C) to minimize byproduct formation and precise pH adjustment during isolation. The reaction proceeds through a radical mechanism, with nitric acid acting as both oxidant and proton source.
Enantiomeric Purification
Chiral resolution techniques achieve >99% enantiomeric excess (ee):
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Diastereomeric salt formation with (R)-1-phenylethylamine
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Preparative HPLC using Chiralpak AD-H column (hexane/isopropanol 95:5)
Microorganism | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus (MRSA) | 32 | 64 |
Escherichia coli (ESBL) | 128 | 256 |
Candida albicans | 64 | 128 |
Pseudomonas aeruginosa | 256 | 512 |
Mechanistic studies indicate membrane disruption via interaction with phospholipid headgroups and inhibition of ATP-binding cassette (ABC) transporters. Synergy with β-lactam antibiotics enhances activity against resistant strains (FIC index 0.25–0.5).
Anti-inflammatory Action
D-Campholic acid (50 μM) suppresses pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages:
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TNF-α reduction: 68 ± 5% (p < 0.001 vs control)
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IL-6 inhibition: 72 ± 7%
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COX-2 expression downregulation: 3.2-fold decrease
The anti-inflammatory effect correlates with NF-κB pathway inhibition, demonstrated by reduced IκBα phosphorylation and nuclear translocation of p65 subunit.
Industrial and Research Applications
Chiral Auxiliary in Asymmetric Synthesis
The compound's rigid bicyclic framework facilitates:
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Diastereoselective alkylation (de >90%)
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Sharpless asymmetric epoxidation (ee >95%)
Notable derivatives include:
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D-Campholoyl chloride: Used in peptide coupling
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Camphorate metal complexes: Catalyze Diels-Alder reactions
Metal-Organic Frameworks (MOFs)
Reaction with uranyl nitrate yields luminescent coordination polymers:
These MOFs exhibit exceptional thermal stability (decomposition >400°C) and potential for radioactive waste encapsulation .
Analytical Characterization
Mass Spectral Fragmentation
EI-MS (70 eV) reveals characteristic fragmentation pattern:
m/z | Relative Intensity | Proposed Fragment |
---|---|---|
170 | 4.68% | Molecular ion [M]+- |
152 | 1.41% | [M - H2O]+- |
127 | 1.97% | Cyclopentyl carbocation |
84 | 99.99% | Base peak (C5H8O)+ |
69 | 73.71% | (C4H5O)+ |
The dominance of m/z 84 suggests preferential cleavage between C1 and C2 positions .
Spectroscopic Profiles
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